Zotiraciclib
Overview
Description
Zotiraciclib, also known as TG02 or SB1317, is a potent oral spectrum selective kinase inhibitor primarily investigated for its potential in cancer treatment. Discovered in Singapore by S*BIO Pte Ltd, it falls under the category of small molecule macrocycles. This compound is known for its ability to cross the blood-brain barrier and acts by depleting Myc through the inhibition of cyclin-dependent kinase 9 (CDK9) .
Mechanism of Action
Target of Action
Zotiraciclib, also known as SB1317, is a potent inhibitor of Cyclin-dependent kinase 2 (CDK2) , Janus kinase 2 (JAK2) , and Fms-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for cancer therapeutics .
Mode of Action
This compound acts by inhibiting its primary targets, leading to a series of cellular changes. Specifically, it depletes short-lived survival proteins such as c-MYC and MCL-1 through the inhibition of CDK9 . This inhibition disrupts the cell cycle and impedes the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2, JAK2, and FLT3 by this compound affects multiple biochemical pathways. The most significant is the disruption of the cell cycle, primarily through the inhibition of CDK2. Additionally, the inhibition of JAK2 and FLT3 can disrupt various signal transduction pathways, further inhibiting the proliferation of cancer cells .
Pharmacokinetics
This compound exhibits moderate to high systemic clearance, a high volume of distribution (> 0.6 L/kg), and oral bioavailability of 24%, ∼ 4 and 37% in mice, rats, and dogs, respectively . It also shows extensive tissue distribution in mice . This compound is metabolically stable in human and dog liver microsomes relative to mouse and rat, and is mainly metabolized by CYP3A4 and CY1A2 in vitro .
Result of Action
The primary result of this compound’s action is the effective inhibition of cancer cell proliferation . By depleting survival proteins and disrupting key biochemical pathways, this compound can significantly inhibit the growth of tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found to cross the blood-brain barrier, making it potentially effective for treating brain cancers . Furthermore, this compound has been granted orphan drug designation by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas .
Biochemical Analysis
Biochemical Properties
Zotiraciclib is a multi-kinase inhibitor of CDK2, JAK2, and FLT3 . It interacts with these enzymes, inhibiting their function and thus playing a significant role in biochemical reactions .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by depleting short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in glioblastoma . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves specific inhibition of cyclin-dependent kinase (CDK) 9 . This leads to the depletion of survival proteins, thereby exerting its effects at the molecular level . It also involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound depletes short-lived survival proteins, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound has been granted orphan drug designation by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with CDK2, JAK2, and FLT3 . These interactions could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is an orally bioavailable compound , suggesting that it can be transported and distributed within the body.
Subcellular Localization
It is known that this compound crosses the blood-brain barrier , suggesting that it may be localized in specific compartments or organelles within the cell.
Preparation Methods
The synthetic routes and reaction conditions for Zotiraciclib involve multiple steps, including the formation of its macrocyclic structure. The industrial production methods are not extensively detailed in the available literature, but it typically involves the use of advanced organic synthesis techniques to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Zotiraciclib undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Similar to oxidation, reduction reactions can occur but are less common.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zotiraciclib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying kinase inhibitors and their interactions.
Biology: this compound is used to investigate cellular processes involving CDK9 and other kinases.
Medicine: It is primarily researched for its potential in treating various cancers, including glioblastoma multiforme and diffuse intrinsic pontine glioma
Comparison with Similar Compounds
Zotiraciclib is unique due to its ability to cross the blood-brain barrier and its potent inhibition of CDK9. Similar compounds include:
Alvocidib: Another CDK9 inhibitor used in the treatment of acute myeloid leukemia.
Atuveciclib: Also targets CDK9 and is under investigation for similar applications.
These compounds share the common feature of targeting CDK9 but differ in their chemical structures and specific applications.
Biological Activity
Zotiraciclib, also known as TG02, is an investigational drug primarily functioning as a potent inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcription and is implicated in various cancers, particularly those involving high-grade gliomas. This article synthesizes the current understanding of this compound's biological activity, focusing on its mechanism of action, clinical studies, and therapeutic implications.
This compound inhibits CDK9, which is essential for the transcriptional activation of several oncogenes. By blocking CDK9 activity, this compound disrupts the transcriptional machinery necessary for cancer cell survival and proliferation. This inhibition leads to:
- Decreased ATP Production : this compound suppresses glycolysis and causes mitochondrial dysfunction, resulting in reduced cellular energy levels.
- Enhanced Apoptosis : The drug promotes programmed cell death in tumor cells while sparing normal cells.
- Synergistic Effects with Other Treatments : Preclinical studies have shown that this compound can enhance the efficacy of temozolomide (TMZ), a standard chemotherapy for glioblastoma.
Phase I Trials
A notable phase I trial investigated this compound's safety and preliminary efficacy when combined with TMZ in patients with recurrent high-grade gliomas. Key findings include:
- Study Design : The trial employed a dose-escalation approach to determine the maximum tolerated dose (MTD) and assess safety profiles.
- Participants : Fifty-three patients were enrolled, primarily those with recurrent glioblastoma.
- Results :
Efficacy in Specific Populations
This compound's efficacy has been particularly noted in patients with IDH1/IDH2 mutations. A recent trial highlighted:
- Improved PFS : Patients with IDH-mutant gliomas showed a significant extension in median PFS when treated with this compound plus TMZ compared to TMZ alone .
- Clinical Tolerability : The combination therapy was generally well-tolerated, with manageable side effects that resolved over time .
Comparative Data Table
Study Focus | Findings |
---|---|
MTD Determination | 250 mg for this compound combined with TMZ |
PFS at 4 Months | 40% (this compound + TMZ) vs. 25% (metronomic TMZ) |
Common Toxicities | Neutropenia, diarrhea, elevated liver enzymes, fatigue |
Efficacy in IDH Mutations | Significant PFS improvement noted |
Case Studies
- Case Study A : A patient with recurrent glioblastoma treated with this compound and TMZ exhibited a marked reduction in tumor size after six cycles of treatment. The patient reported manageable side effects that improved after dose adjustments.
- Case Study B : Another patient with an IDH-mutant glioma experienced prolonged disease control over twelve cycles of combined therapy, highlighting the potential of this compound as a viable treatment option for this specific genetic profile.
Properties
IUPAC Name |
(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337151 | |
Record name | Zotiraciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204918-72-8 | |
Record name | Zotiraciclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotiraciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zotiraciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOTIRACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.